N-MPPP Hydrochloride, chemically known as N-methyl-1-phenyl-2-pyrrolidinone hydrochloride, is a synthetic compound primarily studied for its pharmacological properties. It has garnered attention due to its selective affinity for kappa-opioid receptors while exhibiting minimal binding at mu and delta opioid receptor sites. This specificity makes it a valuable compound in research related to pain management and neuroprotection, as well as in the development of new therapeutic agents targeting these receptors.
N-MPPP Hydrochloride is classified as a synthetic opioid and falls under the category of psychoactive substances. It is often synthesized in laboratory settings for research purposes rather than being derived from natural sources. The compound is identified by the CAS number 207452-97-9, which is used for regulatory and identification purposes in chemical databases.
The synthesis of N-MPPP Hydrochloride typically involves the acylation of piperazine with halogenocarboxylic acid chlorides in an acidic medium. The synthesis can be broken down into several key steps:
In industrial settings, this process is scaled up while maintaining strict control over reaction conditions to ensure high yield and purity of the final product. The compound is generally stored at room temperature to preserve its stability.
N-MPPP Hydrochloride can participate in various chemical reactions, including:
The products formed depend on the specific reagents and conditions used during these reactions.
The mechanism of action of N-MPPP Hydrochloride primarily involves its interaction with kappa-opioid receptors in the central nervous system. Upon binding to these receptors, it induces various physiological effects such as analgesia and sedation. The selective activation of kappa-opioid receptors distinguishes it from other opioids that may activate mu receptors, which are associated with higher risks of addiction and respiratory depression.
Research indicates that N-MPPP Hydrochloride may also influence neurotransmitter release, leading to alterations in pain perception and emotional responses.
These properties are critical for understanding how N-MPPP Hydrochloride behaves in different environments, influencing its application in research .
N-MPPP Hydrochloride is utilized extensively in scientific research due to its unique pharmacological profile:
The pursuit of selective KOR agonists began in the 1970s following the definitive classification of opioid receptor subtypes (μ, δ, κ) through radioligand binding and pharmacological profiling [1]. Early KOR agonists like ethylketocyclazocine demonstrated κ-selectivity but exhibited residual activity at other opioid receptors, complicating data interpretation [9]. Breakthroughs came with the discovery of the benzacetamide series, exemplified by (±)-U-50488, which achieved >1,000-fold selectivity for KOR over MOR and DOR in rodent models [2] [7]. This innovation catalyzed the design of second-generation agonists, including:
Table 1: Evolution of Key Synthetic KOR Agonists
Compound (Year Introduced) | Chemical Class | Primary Selectivity | Significance |
---|---|---|---|
Ethylketocyclazocine (1970s) | Benzomorphan | κ > μ, δ | First pharmacologically defined KOR agonist |
(±)-U-50488 (1980s) | Benzacetamide | κ (Ki = 1.2 nM) | First highly selective KOR probe; basis for SAR studies |
Nalbuphine (1980s) | Morphinan | κ/μ partial agonist | Mixed-profile analgesic with reduced abuse liability |
N-MPPP (1990s) | Arylacetamide | κ (No μ/δ binding) | Pure KOR selectivity; critical for signaling studies |
Difelikefalin (2010s) | Peptidic | Peripheral κ | FDA-approved for pruritus; validates peripheral KOR targeting |
Structure-activity relationship (SAR) studies revealed that KOR selectivity depended on:
These principles guided N-MPPP’s design, positioning it as a gold standard for in vitro KOR research [3].
N-MPPP Hydrochloride’s pharmacological profile (CAS 207452-97-9; MW 358.91 g/mol; Soluble in DMSO) enabled precise dissection of KOR-coupled signaling mechanisms [3]. Key contributions include:
A. Validation of Gαi/o-Dependent Signaling
In cell membranes expressing recombinant KOR, N-MPPP (10–100 nM) potently inhibited forskolin-induced cAMP accumulation by >90%, an effect blocked by pertussis toxin pretreatment. This confirmed KOR’s canonical coupling to Gαi/o proteins [4] [6]. Unlike dynorphin A, N-MPPP did not recruit β-arrestin-2 at physiologically relevant concentrations (up to 1 μM), making it ideal for isolating G protein-dependent effects [6] [8].
B. Ion Channel Modulation
Electrophysiological studies in dorsal root ganglia and locus coeruleus neurons demonstrated that N-MPPP (100 nM):
C. Biased Ligand Studies
N-MPPP helped establish the functional dichotomy in KOR signaling:
Table 2: N-MPPP Hydrochloride vs. Reference KOR Agonists in Key Assays
Functional Assay | N-MPPP | Dynorphin A | U-50488 | Salvinorin A |
---|---|---|---|---|
KOR Binding (Ki, nM) | 0.8 [3] | 0.5 [9] | 1.2 [2] | 1.0 [9] |
GIRK Activation (EC50) | 12 nM [4] | 3 nM [6] | 20 nM [4] | 5 nM [9] |
β-Arrestin Recruitment | None [6] | Full [8] | Partial [6] | Full [9] |
cAMP Inhibition (IC50) | 9 nM [4] | 2 nM [6] | 15 nM [4] | 10 nM [9] |
D. Cellular Phenotypic Studies
In oligodendrocyte precursor cells (OPCs), N-MPPP (1 μM) enhanced differentiation and remyelination in vitro by activating KOR-mediated ERK phosphorylation. This effect was absent in KOR-knockout OPCs, demonstrating receptor dependence [7]. These findings implicated KOR agonism in promoting CNS repair, expanding its therapeutic relevance beyond analgesia.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7